molecular formula C18H11N3 B14280098 Chrysene, 6-azido- CAS No. 120018-42-0

Chrysene, 6-azido-

Cat. No.: B14280098
CAS No.: 120018-42-0
M. Wt: 269.3 g/mol
InChI Key: ZNBZIAQLJXDUOV-UHFFFAOYSA-N
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Description

Chrysene, 6-azido- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) known for its four fused benzene rings. The addition of an azido group at the 6th position introduces unique chemical properties and potential applications. This compound is of significant interest in various scientific fields due to its structural complexity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chrysene, 6-azido- typically involves the azidation of chrysene derivatives. One common method is the nucleophilic substitution reaction where a halogenated chrysene compound reacts with sodium azide (NaN₃) under mild conditions. This reaction is facilitated by the presence of a suitable solvent, such as dimethylformamide (DMF), and often requires heating to achieve optimal yields .

Industrial Production Methods: While industrial-scale production methods for chrysene, 6-azido- are not extensively documented, the general approach would involve the large-scale halogenation of chrysene followed by azidation. The use of continuous-flow reactors and advanced purification techniques would be essential to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Chrysene, 6-azido- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Substitution Reactions: Halogenated or nitrated chrysene derivatives.

    Reduction Reactions: Chrysene, 6-amino-.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

Chrysene, 6-azido- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of chrysene, 6-azido- involves its ability to undergo various chemical transformations, particularly the formation of reactive intermediates like nitrenes. These intermediates can interact with molecular targets, leading to modifications in biological pathways. The azido group can also participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules in complex biological systems .

Comparison with Similar Compounds

    Chrysene: The parent compound, known for its stability and aromaticity.

    Phenanthrene: Another PAH with three fused benzene rings, often compared with chrysene.

    Pyrene: A PAH with four fused benzene rings, similar in structure to chrysene but with different reactivity.

Uniqueness of Chrysene, 6-azido-:

Properties

CAS No.

120018-42-0

Molecular Formula

C18H11N3

Molecular Weight

269.3 g/mol

IUPAC Name

6-azidochrysene

InChI

InChI=1S/C18H11N3/c19-21-20-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H

InChI Key

ZNBZIAQLJXDUOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=[N+]=[N-]

Origin of Product

United States

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